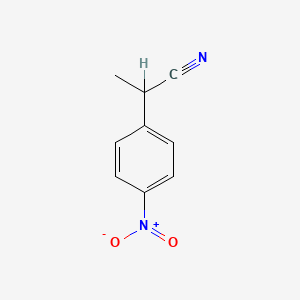

2-(4-Nitrophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPKTMACPAKCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964960 | |

| Record name | 2-(4-Nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-63-5 | |

| Record name | α-Methyl-4-nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrophenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile (CAS: 50712-63-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)propanenitrile, a key chemical intermediate with significant potential in pharmaceutical synthesis and research. This document consolidates essential physicochemical data, detailed synthesis protocols, spectroscopic information, and an exploration of its potential biological relevance.

Physicochemical Properties and Identification

This compound is a light yellow to yellow solid organic compound. It is primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID).[1] The structural and identifying information for this compound is summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(1-Cyanoethyl)nitrobenzene, 2-(4-nitrophenyl)propiononitrile, 4-Nitrophenylpropionitrile | [3] |

| CAS Number | 50712-63-5 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Melting Point | 74-78 °C | [1][3] |

| Appearance | Light yellow to yellow solid | [3] |

| InChI Key | QCPKTMACPAKCKW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C#N)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. The selection of a specific method may depend on the availability of starting materials, desired yield, and scalability.

Synthesis via Nitration of α-Phenylpropionitrile

One common method involves the nitration of α-phenylpropionitrile. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, predominantly at the para position due to the directing effects of the alkyl nitrile substituent.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid. Cool the flask in an ice-water bath to 5°C.

-

Nitrating Mixture Preparation: Slowly add 68% nitric acid to the cooled polyphosphoric acid while maintaining the temperature below 20°C. After the addition is complete, cool the mixture to 0°C.

-

Addition of Phenylacetonitrile: Add 96% phenylacetonitrile dropwise to the nitrating mixture, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition, slowly raise the temperature to 20°C and continue the reaction for 2 hours.

-

Work-up: Pour the reaction mixture into crushed ice with stirring. A light yellow solid will precipitate.

-

Purification: Filter the solid and wash it with water until neutral. The crude product can be recrystallized from an ethanol-water mixture to yield light yellow, needle-like crystals of p-nitrophenylacetonitrile.

This protocol is adapted from a general method for the directional nitration of phenylacetonitrile.[4]

Synthesis via Meerwein Arylation

An alternative route involves the reaction of p-nitroaniline with acrylonitrile in the presence of a copper(II) catalyst, a variation of the Meerwein arylation.

Experimental Protocol:

-

Diazotization: Dissolve p-nitroaniline in a hot mixture of concentrated hydrochloric acid and water. Cool the solution to 30°C and add ice. Add a 30% sodium nitrite solution to form the diazonium salt.

-

Coupling Reaction: To the filtered diazonium salt solution, add a solution of acrylonitrile in acetone.

-

Catalyst Addition: Add copper(II) chloride to the mixture. Nitrogen evolution will begin at approximately 18°C. Maintain the temperature below 30°C using an ice bath.

-

Isolation and Purification: The product, 2-chloro-3-(4-nitrophenyl)propanenitrile, will separate and can be recrystallized from methanol. Note: This yields a chlorinated precursor which would require a subsequent dehydrochlorination/reduction step to obtain the target molecule. This protocol is for a related compound and illustrates the arylation approach.[1]

Synthesis Workflow Diagram

Caption: Alternative synthesis pathways for this compound.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (likely two doublets in the range of 7.5-8.5 ppm), a quartet for the methine proton (CH), and a doublet for the methyl protons (CH₃). The chemical shifts will be influenced by the electron-withdrawing nitro and nitrile groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (around 120 ppm), the methine carbon, and the methyl carbon. |

| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. Strong characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching vibrations around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 176.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the propanenitrile side chain. |

These predictions are based on general spectroscopic principles and data for structurally similar compounds like p-nitrophenylacetonitrile.[5]

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dictated by the presence of the nitro group, the nitrile group, and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-(4-aminophenyl)propanenitrile. This transformation is a common step in the synthesis of more complex molecules and can significantly alter the compound's biological properties.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-(4-nitrophenyl)propanoic acid.

-

Reactions of the α-Proton: The proton on the carbon adjacent to the nitrile and phenyl groups is acidic and can be removed by a strong base, allowing for further functionalization at this position.

Biological Relevance:

While specific biological studies on this compound are limited, its structural motifs—the nitroaromatic ring and the nitrile group—are present in numerous biologically active compounds.

-

Nitro Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[3][6] The biological activity is often mediated by the reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[3]

-

Nitrile-Containing Pharmaceuticals: The nitrile group is a common functional group in many approved drugs. It can act as a bioisostere for other functional groups, participate in hydrogen bonding with biological targets, and contribute to the overall pharmacokinetic profile of a molecule.[7]

Given its role as a precursor to Flurbiprofen, its primary biological relevance in drug development is as a building block. However, the inherent reactivity of the nitro and nitrile groups suggests that this compound and its derivatives could be explored for other pharmacological activities.

Hypothesized Bioactivation Pathway

Caption: Potential bioactivation of the nitro group leading to cellular effects.

Conclusion

This compound is a valuable chemical intermediate with well-established applications in the synthesis of pharmaceuticals. Its synthesis is achievable through various established organic reactions. While its own biological activity is not extensively studied, the presence of the reactive nitro and nitrile functionalities suggests potential for further investigation and development of novel therapeutic agents. This guide provides a foundational resource for researchers and developers working with this versatile compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 5. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Physical and Spectroscopic Properties of 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Nitrophenyl)propanenitrile (CAS No. 50712-63-5). This compound is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document compiles available data on its physical characteristics, and outlines detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and a workflow diagram for its application in flurbiprofen synthesis is provided.

Core Physical Properties

The physical properties of this compound are essential for its handling, application in synthesis, and for quality control purposes. The experimentally determined and predicted values are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50712-63-5 | [1][2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 74-78 °C | [2] |

| Boiling Point | 324.1 ± 25.0 °C (Predicted) | [2] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in polar organic solvents such as ethanol and methanol. |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound is expected to show the following signals:

-

A doublet of doublets or two distinct doublets in the aromatic region (approximately δ 7.5-8.3 ppm) corresponding to the four protons on the para-substituted benzene ring.

-

A quartet in the aliphatic region (approximately δ 4.0-4.5 ppm) for the single proton at the chiral center, split by the adjacent methyl group.

-

A doublet in the aliphatic region (approximately δ 1.6-2.0 ppm) for the three protons of the methyl group, split by the adjacent methine proton.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum is expected to display distinct signals for each of the unique carbon atoms in the molecule, including:

-

Signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield.

-

A signal for the nitrile carbon.

-

Signals for the methine and methyl carbons in the aliphatic region.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will likely exhibit characteristic absorption bands corresponding to its functional groups:

-

A strong, sharp peak around 2240-2260 cm⁻¹ for the nitrile (C≡N) stretch.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to quickly determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 20°C below the approximate melting point, and then the heating rate is reduced to 1-2°C/minute.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Predicted Value Verification)

Objective: To experimentally determine the boiling point of the compound. Note: The reported boiling point is a prediction and may be difficult to determine experimentally due to potential decomposition at high temperatures.

Apparatus:

-

Thiele tube or other suitable heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A few milliliters of the molten compound (if stable) or a high-boiling point solvent in which the compound is dissolved would be placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Predicted Value Verification)

Objective: To determine the mass per unit volume of the compound.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the molten compound (if stable) or a solution of known concentration.

-

The mass of the pycnometer and the compound/solution is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.

-

The density is calculated using the formula: Density = Mass / Volume.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Analytical balance

Procedure (Qualitative):

-

A small, measured amount (e.g., 10 mg) of this compound is placed in a test tube.

-

A small volume (e.g., 1 mL) of the solvent to be tested is added.

-

The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure (Quantitative):

-

A saturated solution of this compound is prepared in a specific solvent at a controlled temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solid is determined.

-

The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Application in Synthesis: Flurbiprofen Intermediate

This compound is a crucial intermediate in some synthetic routes to Flurbiprofen, a widely used NSAID. The following diagram illustrates a simplified workflow of this synthesis.

References

2-(4-Nitrophenyl)propanenitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(4-Nitrophenyl)propanenitrile, a valuable intermediate in organic synthesis.

Core Chemical Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 50712-63-5 |

Synthesis Protocol

Reaction:

4-Nitrophenylacetonitrile + Methylating Agent → this compound

Materials:

-

4-Nitrophenylacetonitrile

-

Sodium hydride (NaH) or other suitable base (e.g., sodium tert-butoxide)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1N solution

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 4-nitrophenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

-

Methylation: Add methyl iodide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding 1N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Characterization: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. A typical HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with detection by UV spectroscopy at a wavelength where the nitrophenyl chromophore absorbs significantly (e.g., 254 nm).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and the involvement of this compound in specific signaling pathways. Nitro-containing aromatic compounds, as a broad class, are known to exhibit a range of biological activities, often related to their electron-withdrawing nature which can influence interactions with biological macromolecules. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

A Technical Guide to the Solubility of 2-(4-Nitrophenyl)propanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(4-Nitrophenyl)propanenitrile, a compound of interest in pharmaceutical and chemical synthesis. A comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This document serves to bridge this gap by providing a detailed framework for researchers to experimentally determine these crucial parameters. It includes established protocols for solubility measurement, a template for systematic data recording, and a visual representation of the experimental workflow. This guide is intended to empower researchers to generate reliable and reproducible solubility data, essential for process development, formulation, and further research applications.

Introduction

This guide provides detailed experimental methodologies to enable researchers to determine the solubility of this compound in their laboratories. The protocols described are based on widely accepted and robust analytical techniques.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for designing solubility experiments and for the interpretation of results.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 74-78 °C |

| Boiling Point (Predicted) | 324.1 ± 25.0 °C |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ |

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values. It is recommended to perform these measurements at various temperatures to understand the thermodynamic properties of the dissolution process.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Methanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Acetonitrile | ||||

| e.g., N,N-Dimethylformamide |

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent: the gravimetric method and the spectroscopic/chromatographic method.

General Procedure for Sample Preparation (Isothermal Equilibrium Method)

This initial procedure is common to both subsequent analytical methods.

-

Sample Addition: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Sealing: Tightly seal the vials to prevent solvent evaporation, which would lead to inaccurate results.

-

Equilibration: Place the vials in a constant-temperature bath or a shaker incubator set to the desired experimental temperature.

-

Agitation: Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The required equilibration time may vary depending on the solvent and temperature and should be determined empirically.

-

Settling: Allow the vials to rest at the constant temperature for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solid particles.

Analytical Method 1: Gravimetric Analysis

This method is straightforward and is particularly suitable for non-volatile solvents.

-

Initial Weighing: Record the mass of the empty, clean vial.

-

Sample Weighing: After adding the filtered saturated solution, weigh the vial again to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. The temperature should be kept well below the boiling point of the solvent and the melting point of the compound to avoid degradation or loss of the solute.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solid residue.

-

Calculation:

-

Mass of dissolved solid = (Mass of vial + solid) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

To convert to g/100 mL, the density of the solvent at the experimental temperature is required.

-

Analytical Method 2: Spectroscopic or Chromatographic Analysis

This method is highly sensitive and accurate, and it is suitable for a wide range of solvents. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

-

Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Calibration Curve: Analyze the standard solutions using a suitable analytical instrument (e.g., HPLC with a UV detector) to generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration.

-

Sample Dilution: Quantitatively dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Sample Analysis: Analyze the diluted sample solution using the same instrumental method as for the standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive framework for researchers to address the current lack of quantitative solubility data for this compound. By following the detailed experimental protocols and utilizing the provided templates, scientists and drug development professionals can generate the critical data necessary for advancing their research and development activities. The systematic determination of solubility in a range of organic solvents will significantly contribute to the understanding of this compound's behavior and facilitate its application in various scientific fields.

Technical Guide: Physicochemical Properties of 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the melting and boiling points of 2-(4-Nitrophenyl)propanenitrile and related compounds. It includes established experimental protocols for determining these physical properties and illustrates the compound's relevance in synthetic chemistry through a workflow diagram.

Physicochemical Data

Table 1: Melting and Boiling Points of this compound and Related Compounds

| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₉H₈N₂O₂ | Not available | Not available |

| 2-Methyl-2-(4-nitrophenyl)propanenitrile | C₁₀H₁₀N₂O₂ | 80 - 81.5[1] | 330.6 ± 25.0 (Predicted)[1] |

| p-Nitrophenylacetonitrile | C₈H₆N₂O₂ | 113 - 115[2] | Not available |

| 2-Chloro-3-(4-nitrophenyl)propanenitrile | C₉H₇ClN₂O₂ | 110[3] | Not available |

Experimental Protocols

The following are standard methodologies for the determination of melting and boiling points of organic compounds. These protocols can be applied to this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state.[4] For pure crystalline organic compounds, this transition occurs over a narrow range, typically 0.5-1.0°C.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[5]

-

Measurement:

-

Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to obtain an approximate melting point. Subsequently, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the approximate melting point.

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in an oil bath within the Thiele tube. The apparatus is heated gently and evenly.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded as the melting point range.[5]

2.2. Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.

-

Apparatus Setup: An inverted capillary tube (sealed end up) is placed inside the test tube containing the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in an oil bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[6]

-

Data Recording: Heating is discontinued when a steady stream of bubbles emerges from the capillary. The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Synthetic Workflow

Derivatives of this compound serve as important intermediates in the synthesis of bioactive molecules, such as PI3K/mTOR inhibitors. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthesis of a PI3K/mTOR inhibitor intermediate.[7]

References

- 1. 2-methyl-2-(4-nitrophenyl)propanenitrile | 71825-51-9 [m.chemicalbook.com]

- 2. p-Nitrophenylacetonitrile | 555-21-5 [amp.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. researchgate.net [researchgate.net]

chemical structure and IUPAC name of 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(4-Nitrophenyl)propanenitrile. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[1]

CAS Number: 50712-63-5[1]

Chemical Structure:

The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the second carbon atom.

Molecular Formula: C₉H₈N₂O₂[1]

Molecular Weight: 176.17 g/mol [1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS: 71825-51-9) [2]

| Property | Value |

| Melting Point | 80-81.5 °C |

| Boiling Point | 330.6 ± 25.0 °C (Predicted) |

| Density | 1.178 ± 0.06 g/cm³ (20 °C, 760 Torr) |

| Appearance | White to light yellow solid |

| Storage | Sealed in dry, Room Temperature |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (AA'BB' system): two doublets in the range of 7.5-8.3 ppm. Methine proton (-CH(CN)-): a quartet around 4.0 ppm. Methyl protons (-CH₃): a doublet around 1.6 ppm. |

| ¹³C NMR | Nitrile carbon (-CN): in the range of 115-120 ppm. Aromatic carbons: four signals in the aromatic region (approx. 124-150 ppm), with the carbon attached to the nitro group being the most downfield. Methine carbon (-CH(CN)-): around 30-40 ppm. Methyl carbon (-CH₃): around 15-20 ppm. |

| IR Spectroscopy | A sharp, medium intensity peak for the nitrile C≡N stretch around 2250 cm⁻¹. Strong absorptions for the nitro group (N-O stretch) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretches for the aromatic and aliphatic portions. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 176. Common fragments would likely include the loss of the nitro group (NO₂) and the nitrile group (CN). |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the ethylation of 4-nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous 2-methyl-2-(4-nitrophenyl)propanenitrile and general nitrile chemistry.

Reaction Scheme:

4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> this compound

Materials and Reagents:

-

4-Nitrophenylacetonitrile

-

Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)

-

Ethyl iodide or ethyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.

-

Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of 1N HCl.

-

The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, particularly the nitrile (C≡N) and nitro (NO₂) groups.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Potential Biological Activity and Applications

While specific biological activity for this compound is not extensively documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range of biological effects. The nitro group can act as a pharmacophore and is present in various antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro compounds stems from their ability to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.

Given its structure, this compound could be investigated for potential applications in the following areas:

-

Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibacterial or antifungal agents.

-

Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic properties of the nitrophenyl ring may allow for interaction with active sites of various enzymes.

-

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. For example, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible chemical transformations.

Visualized Workflow and Logical Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile.

References

Spectroscopic and Spectrometric Analysis of 2-(4-Nitrophenyl)propanenitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(4-Nitrophenyl)propanenitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic and spectrometric analysis of this compound (CAS No: 50712-63-5; Molecular Formula: C₉H₈N₂O₂).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.25 | Doublet | 2H | 8.8 | H-3, H-5 (Aromatic) |

| 7.60 | Doublet | 2H | 8.8 | H-2, H-6 (Aromatic) |

| 4.35 | Quartet | 1H | 7.3 | H-α |

| 1.70 | Doublet | 3H | 7.3 | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 148.0 | Quaternary | C-4 (Aromatic) |

| 145.5 | Quaternary | C-1 (Aromatic) |

| 128.5 | Tertiary | C-2, C-6 (Aromatic) |

| 124.5 | Tertiary | C-3, C-5 (Aromatic) |

| 118.0 | Quaternary | -CN |

| 32.0 | Tertiary | C-α |

| 20.5 | Primary | -CH₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2245 | C≡N Stretch | Nitrile |

| 1520 | Asymmetric NO₂ Stretch | Nitro |

| 1350 | Symmetric NO₂ Stretch | Nitro |

| 3100-3000 | C-H Stretch | Aromatic |

| 2990-2850 | C-H Stretch | Aliphatic |

| 1600, 1450 | C=C Stretch | Aromatic Ring |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Fragment |

| 176 | 40 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - NO₂]⁺ |

| 103 | 30 | [C₇H₅N]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The spectral data presented in this guide were acquired using standard analytical techniques. The following provides a general description of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width was approximately 16 ppm, and for ¹³C NMR, it was around 220 ppm.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis to elucidate the structure of this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound.

Navigating the Unseen Risks: A Technical Safety and Handling Guide for 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-(4-Nitrophenyl)propanenitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from data on structurally analogous compounds, including 4-nitrophenylacetonitrile, various nitriles, and nitrophenol derivatives. This document is intended to serve as a critical resource for laboratory personnel, ensuring the safe and responsible use of this chemical in research and development settings.

Hazard Identification and Classification

This compound is presumed to be a hazardous substance based on the known toxicological profiles of its structural components: the nitrophenyl group and the nitrile functional group. The primary hazards are associated with its potential toxicity upon ingestion, skin contact, or inhalation.

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) classification for this compound is extrapolated from similar molecules.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

Note: This classification is based on data for structurally similar compounds and should be considered provisional.

Physical and Chemical Properties (Analogous Data)

| Property | Value (for 4-Nitrophenylacetonitrile) |

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [1] |

| Melting Point | 113-115 °C[2] |

| Boiling Point | 195-197 °C at 12 mmHg[2] |

| Water Solubility | Insoluble[2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is paramount to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

| PPE Category | Specifications and Use |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing. |

| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. It is crucial to consult the glove manufacturer's resistance data for specific breakthrough times. |

| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashes or dust generation, additional protective clothing may be necessary. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] |

Handling Procedures

-

Engineering Controls: All manipulations of this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[3]

-

General Hygiene: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[3] Hands should be washed thoroughly after handling.[3]

-

Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use of a containment balance enclosure is recommended.

Storage

-

Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water.[4] Seek immediate medical attention.[4] |

Spill Response

-

Minor Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE as outlined in Section 3.1.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for chemical waste disposal.[3]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Major Spill:

-

Evacuate the entire laboratory and notify emergency personnel.

-

Prevent entry into the area.

-

Allow trained emergency responders to handle the cleanup.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety-related workflows and concepts.

Caption: Anticipated GHS Hazard Classification for this compound.

Caption: Personal Protective Equipment (PPE) for Handling the Compound.

Caption: Workflow for Responding to a Chemical Spill.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, should be treated as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach based on the known hazards of structurally related nitrophenyl and nitrile compounds is essential for ensuring laboratory safety. Researchers, scientists, and drug development professionals must adhere to the stringent handling, storage, and emergency procedures outlined in this guide to mitigate potential risks. A thorough risk assessment should be conducted before commencing any work with this compound.

References

stability and storage conditions for 2-(4-Nitrophenyl)propanenitrile

An In-depth Technical Guide to the Stability and Storage of 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies on this compound in publicly accessible literature, this guide combines general chemical principles, information on analogous compounds, and established industry guidelines to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties and General Stability

This compound is a crystalline solid, appearing as a white to light yellow or cream-colored powder. Its stability is influenced by its physical and chemical properties. The presence of a nitro group and a nitrile group on the aromatic ring dictates its reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-methyl-2-(4-nitrophenyl)propanenitrile | p-Nitrophenylacetonitrile |

| Appearance | White to light yellow crystalline powder | White to light yellow solid[1] | Cream to yellow crystalline powder |

| Molecular Formula | C₉H₈N₂O₂[2] | C₁₀H₁₀N₂O₂[3] | C₈H₆N₂O₂ |

| Molecular Weight | 176.17 g/mol [2] | 190.20 g/mol [3] | 162.15 g/mol |

| Melting Point | Data not available | 80-81.5°C[1] | 113-115°C |

| Solubility | Insoluble in water; Soluble in ethanol and ether | Data not available | Insoluble in water; Soluble in ethanol, ether |

| Storage Temperature | Room temperature, below +30°C | Sealed in dry, Room Temperature[1] | Store below +30°C |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound.

Table 2: Recommended Storage and Handling for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature (typically 15-25°C) is generally acceptable.[1] | Prevents thermal degradation. |

| Light | Store in a light-resistant container. | The nitroaromatic group may confer photosensitivity. |

| Atmosphere | Keep container tightly closed and sealed in a dry environment.[1] | Protects from moisture, which could lead to hydrolysis of the nitrile group, and from atmospheric contaminants. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | These can react with the nitrile or nitro groups, leading to degradation. |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not breathe dust. | The compound is classified as harmful and an irritant. |

Potential Degradation Pathways

-

Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis would likely yield the corresponding carboxylic acid, 2-(4-nitrophenyl)propanoic acid, and ammonium ions. Basic hydrolysis would initially form the carboxylate salt and ammonia. The rate of hydrolysis is dependent on pH and temperature.

-

Reduction: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately the amino derivative, 2-(4-aminophenyl)propanenitrile. This is a common metabolic pathway for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation.[6] Exposure to UV or visible light may lead to complex degradation pathways, potentially involving radical mechanisms.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation pathway and products will depend on the temperature and atmosphere (oxidative or inert).

Below is a conceptual diagram illustrating potential degradation pathways.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[7]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for an accurate assessment of the parent compound's concentration over time.

A general workflow for developing such a method is as follows:

Forced Degradation Studies Protocol

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[5][8]

Table 3: General Protocol for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperature (e.g., 60-80°C) | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperature (e.g., 60-80°C) | To assess degradation in basic conditions. |

| Oxidation | 3-30% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) for a specified duration | To determine the effect of high temperatures. |

| Photostability | Exposure to a combination of visible and UV light (e.g., ICH option 1 or 2) | To assess sensitivity to light. |

Samples should be taken at various time points and analyzed by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Data Presentation for Stability Studies

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate analysis and interpretation.

Table 4: Example of a Stability Data Summary Table

| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 0 | White powder | 100.0 | 0.1 |

| 3 | White powder | 99.8 | 0.2 | |

| 6 | White powder | 99.5 | 0.3 | |

| 12 | White powder | 99.1 | 0.4 | |

| 40°C / 75% RH | 0 | White powder | 100.0 | 0.1 |

| 1 | White powder | 98.5 | 0.8 | |

| 3 | White powder | 97.2 | 1.5 | |

| 6 | Off-white powder | 95.0 | 2.5 |

Conclusion

While specific, publicly available stability data for this compound is scarce, a comprehensive understanding of its potential stability challenges can be derived from its chemical structure and general principles of pharmaceutical stability testing. It is a compound that requires careful handling and storage to avoid degradation, particularly from hydrolysis, reduction, and potentially photolysis. For any application in research or drug development, it is crucial to perform dedicated stability studies using a validated stability-indicating method to establish a reliable shelf-life and appropriate storage conditions. The protocols and frameworks outlined in this guide provide a robust starting point for such investigations.

References

- 1. 2-methyl-2-(4-nitrophenyl)propanenitrile | 71825-51-9 [m.chemicalbook.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chemscene.com [chemscene.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Nitrophenyl)propanenitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-nitrophenyl)propanenitrile as a versatile intermediate in the synthesis of pharmaceutical agents, particularly focusing on its role in the development of kinase inhibitors. This document includes detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive nitro group and a nitrile moiety on a phenylpropane scaffold, allows for sequential chemical modifications to generate complex molecular architectures. A primary application of this intermediate is in the synthesis of 2-(4-aminophenyl)propanenitrile, a key precursor for a class of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.

Synthetic Applications

The primary synthetic utility of this compound in pharmaceutical synthesis is its conversion to 2-(4-aminophenyl)propanenitrile. This transformation is typically achieved through the reduction of the aromatic nitro group. The resulting aminophenyl derivative serves as a nucleophile in subsequent reactions, most notably in nucleophilic aromatic substitution (SNAr) reactions with heterocyclic electrophiles to construct the core of targeted inhibitors.

Reduction of this compound

The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a common and efficient method for this transformation, offering high chemoselectivity while preserving the nitrile group.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-(4-aminophenyl)propanenitrile using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate).

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)propanenitrile. The product is often of high purity and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Product | 2-(4-Aminophenyl)propanenitrile | N/A |

| Catalyst | 10% Pd/C | General knowledge |

| Solvent | Ethanol | General knowledge |

| Hydrogen Pressure | 1-4 atm | General knowledge |

| Temperature | Room Temperature | General knowledge |

| Reaction Time | 2-6 hours | General knowledge |

| Yield | >95% | Typical for this reaction |

| Purity | >98% | Typical for this reaction |

Synthesis of PI3K/mTOR Inhibitor Intermediate

The synthesized 2-(4-aminophenyl)propanenitrile can be used in a nucleophilic aromatic substitution reaction with a suitable heterocyclic partner, such as a 4-chloroquinoline derivative, to form a key intermediate for PI3K/mTOR inhibitors.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a quinoline-based intermediate from 2-(4-aminophenyl)propanenitrile and a generic 4-chloro-3-nitroquinoline. A specific example from the literature involves the methylated analog, 2-(4-aminophenyl)-2-methylpropanenitrile, which provides a good model for this reaction.

Materials:

-

2-(4-Aminophenyl)propanenitrile

-

6-Bromo-4-chloro-3-nitroquinoline (or other suitable 4-chloroquinoline)

-

Isopropanol or other suitable high-boiling solvent

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a reaction flask, add 2-(4-aminophenyl)propanenitrile (1.0 eq) and 6-bromo-4-chloro-3-nitroquinoline (1.0 eq).

-

Solvent Addition: Add isopropanol (10-20 mL per gram of the quinoline derivative).

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) under an inert atmosphere. Stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.

-

Isolation: Collect the solid product by filtration. Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

-

Purification: The collected solid can be further purified by recrystallization from a suitable solvent to afford the desired intermediate as a solid. In the case of the methylated analog, a yellow solid was obtained.

Quantitative Data (based on a similar reaction with the methylated analog):

| Parameter | Value |

| Starting Material 1 | 2-(4-Aminophenyl)-2-methylpropanenitrile |

| Starting Material 2 | 6-Bromo-4-chloro-3-nitroquinoline |

| Product | 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile |

| Solvent | Isopropanol |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | 50% |

| Purity | Not specified, obtained as a solid |

Signaling Pathway and Mechanism of Action

The pharmaceutical agents derived from this compound often target the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow Overview

The overall process of utilizing this compound as a pharmaceutical intermediate for the synthesis of kinase inhibitors can be summarized in the following workflow.

Caption: Synthetic workflow from the starting intermediate to the final API.

Conclusion

This compound is a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The straightforward conversion to its amino derivative provides a versatile platform for the construction of complex molecules, particularly those targeting the PI3K/Akt/mTOR signaling pathway. The protocols and data presented herein offer a foundational guide for researchers engaged in the development of novel kinase inhibitors and other therapeutic agents. Careful optimization of reaction conditions will be essential to maximize yields and purity for specific target molecules.

Application Notes and Protocols: The Role of 2-(4-Nitrophenyl)propanenitrile in a Proposed Synthesis of Flurbiprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurbiprofen, (±)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. Its synthesis has been approached through various routes, often commencing with precursors already containing the fluorine atom or the biphenyl moiety. This document explores the potential, albeit not widely documented, role of 2-(4-nitrophenyl)propanenitrile as a starting material for the synthesis of flurbiprofen. This proposed pathway involves a multi-step sequence of reactions to introduce the necessary functional groups and structural features of the final drug molecule. These notes provide a theoretical framework and detailed protocols for researchers interested in exploring alternative synthetic strategies for flurbiprofen and its analogues.

Proposed Synthetic Pathway

The conversion of this compound to flurbiprofen necessitates a sequence of key chemical transformations. The logical progression involves the reduction of the nitro group, introduction of the fluorine atom, formation of the biphenyl system, and finally, hydrolysis of the nitrile to the target carboxylic acid. The following workflow outlines a plausible synthetic route.

Figure 1: Proposed synthetic workflow for the synthesis of Flurbiprofen starting from this compound.

Data Presentation

The following tables summarize the key transformations in the proposed synthesis of flurbiprofen from this compound. The reaction conditions and yields are based on established literature for analogous reactions and should be considered as starting points for optimization.

Table 1: Synthesis of Key Intermediates

| Step | Intermediate Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Theoretical Yield (%) |

| 1 | 2-(4-Aminophenyl)propanenitrile | This compound | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 95-99 |

| 2 | 4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate | 2-(4-Aminophenyl)propanenitrile | NaNO₂, HBF₄ | Water, Ethanol | 0-5 °C | 80-90 |

| 3 | 2-(4-Fluorophenyl)propanenitrile | 4-(1-Cyanoethyl)benzenediazonium Tetrafluoroborate | - | - | Thermal Decomposition | 60-70 |

| 4 | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile | 2-(4-Fluorophenyl)propanenitrile | Benzene, NaOH | Water, Benzene | 5-10 °C | 40-50 |

Table 2: Final Synthesis and Hydrolysis

| Step | Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Theoretical Yield (%) |

| 5 | Flurbiprofen | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile | H₂SO₄, H₂O | Acetic Acid | Reflux, 12h | 85-95 |

Experimental Protocols

The following are detailed protocols for the key steps in the proposed synthesis of flurbiprofen.

Step 1: Reduction of this compound to 2-(4-Aminophenyl)propanenitrile

Objective: To reduce the nitro group of the starting material to an amine.

Materials:

-

This compound (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Ethanol

-

Hydrogen gas (H₂)

-

Filtration apparatus (Celite)

Protocol:

-

In a hydrogenation vessel, dissolve this compound in ethanol.

-

Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2-(4-aminophenyl)propanenitrile.

Step 2 & 3: Synthesis of 2-(4-Fluorophenyl)propanenitrile via Balz-Schiemann Reaction

Objective: To introduce a fluorine atom onto the aromatic ring.

Materials:

-

2-(4-Aminophenyl)propanenitrile (1 equivalent)

-

Sodium nitrite (NaNO₂) (1.1 equivalents)

-

Tetrafluoroboric acid (HBF₄) (48% aqueous solution, 3 equivalents)

-

Water

-

Ethanol

Protocol:

-

Diazotization:

-

Dissolve 2-(4-aminophenyl)propanenitrile in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add tetrafluoroboric acid to the cooled solution while maintaining the temperature.

-

In a separate flask, dissolve sodium nitrite in water and cool to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt precipitate should be observed.

-

-

Fluorination (Balz-Schiemann):

-

Collect the precipitated 4-(1-cyanoethyl)benzenediazonium tetrafluoroborate by filtration and wash with cold ethanol and then cold ether.

-

Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry.

-

Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The thermal decomposition will yield the desired fluorinated product.

-

Purify the resulting 2-(4-fluorophenyl)propanenitrile by distillation or column chromatography.

-

Step 4: Synthesis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile via Gomberg-Bachmann Reaction

Objective: To form the biphenyl moiety.

Materials:

-

2-(4-Fluorophenyl)propanenitrile (1 equivalent)

-

Sodium nitrite (NaNO₂) (1.1 equivalents)

-

Hydrochloric acid (HCl)

-

Benzene (in excess)

-

Sodium hydroxide (NaOH) solution

Protocol:

-

Prepare a diazonium salt solution from 2-(4-amino-3-fluorophenyl)propanenitrile (hypothetically formed in a similar manner to step 2, but starting with a precursor that allows for ortho-fluorination, which is a significant synthetic challenge).

-

In a separate vessel, create a two-phase system of benzene and an aqueous sodium hydroxide solution, and cool it to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture.

-

Continue stirring at 5-10 °C for several hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the excess benzene by distillation.

-

Purify the residue by column chromatography to isolate 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile.

Step 5: Hydrolysis of 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile to Flurbiprofen

Objective: To convert the nitrile group to a carboxylic acid.

Materials:

-

2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanenitrile (1 equivalent)

-

Sulfuric acid (H₂SO₄) (concentrated)

-

Water

-

Acetic acid

Protocol:

-

In a round-bottom flask, combine 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanenitrile, water, and acetic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

-